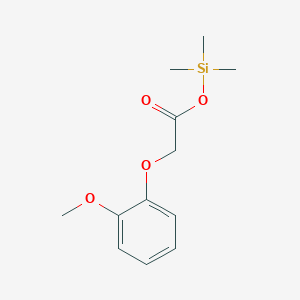![molecular formula C7H9NO B040672 1-Azatricyclo[3.3.0.02,8]octan-3-one CAS No. 122690-33-9](/img/structure/B40672.png)
1-Azatricyclo[3.3.0.02,8]octan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azatricyclo[3.3.0.02,8]octan-3-one, also known as ATPO, is a bicyclic compound that has been studied for its potential as a research tool in neuroscience. ATPO is a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), which is involved in various neurological functions such as learning, memory, and synaptic plasticity.
Mecanismo De Acción
1-Azatricyclo[3.3.0.02,8]octan-3-one acts as a positive allosteric modulator of mGluR5, which means it enhances the receptor's response to glutamate, the primary excitatory neurotransmitter in the brain. This results in increased signaling through the mGluR5 pathway, leading to improved cognitive function and reduced symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in various animal models of neurological disorders. It has also been shown to reduce symptoms of addiction and withdrawal in animal models. This compound's effects on the brain are thought to be mediated through its modulation of mGluR5 signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Azatricyclo[3.3.0.02,8]octan-3-one in lab experiments is its specificity for mGluR5, which allows researchers to study the role of this receptor in various neurological functions. However, this compound's effects on other receptors or signaling pathways may also need to be considered when interpreting results. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its availability for some researchers.
Direcciones Futuras
There are several future directions for research involving 1-Azatricyclo[3.3.0.02,8]octan-3-one. One area of interest is the potential use of this compound as a therapeutic agent for neurological disorders. Another area of research is the development of more potent and selective mGluR5 modulators based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanisms underlying this compound's effects on mGluR5 signaling and its potential interactions with other receptors or signaling pathways.
Métodos De Síntesis
1-Azatricyclo[3.3.0.02,8]octan-3-one can be synthesized through a multistep process starting with the reaction of 2,5-dimethoxybenzaldehyde with nitromethane to yield 2,5-dimethoxy-beta-nitrostyrene. The nitrostyrene is then reduced to the corresponding amine using sodium borohydride. The final step involves a cyclization reaction using trifluoroacetic acid to form this compound.
Aplicaciones Científicas De Investigación
1-Azatricyclo[3.3.0.02,8]octan-3-one has been used as a research tool to study the role of mGluR5 in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and addiction. Studies have shown that this compound can enhance mGluR5 signaling, leading to improved cognitive function and reduced symptoms of these disorders.
Propiedades
Número CAS |
122690-33-9 |
|---|---|
Fórmula molecular |
C7H9NO |
Peso molecular |
123.15 g/mol |
Nombre IUPAC |
1-azatricyclo[3.3.0.02,8]octan-3-one |
InChI |
InChI=1S/C7H9NO/c9-6-3-4-1-2-5-7(6)8(4)5/h4-5,7H,1-3H2 |
Clave InChI |
CEMSMHQSNOUDAC-UHFFFAOYSA-N |
SMILES |
C1CC2C3N2C1CC3=O |
SMILES canónico |
C1CC2C3N2C1CC3=O |
Sinónimos |
2H-Azirino[2,1,3-cd]pyrrolizin-2-one,hexahydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




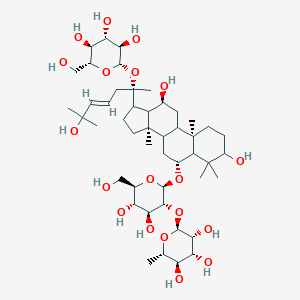
![5-(chloromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B40593.png)
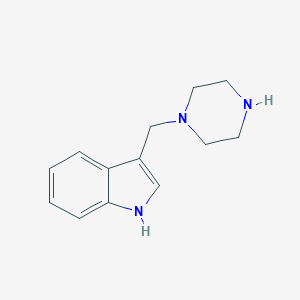
![2-(Benzo[d]thiazol-2-yl)-2-methylpropanoic acid](/img/structure/B40597.png)
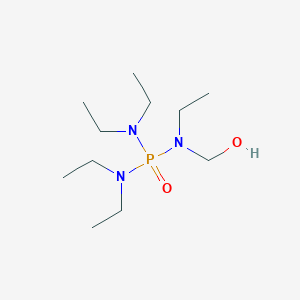
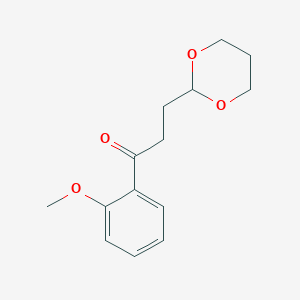
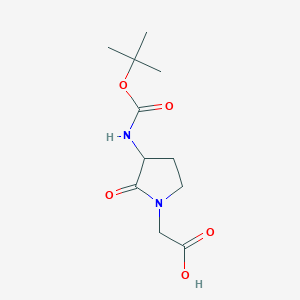
![[4-[4-(Trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate](/img/structure/B40603.png)
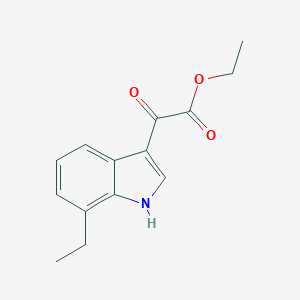
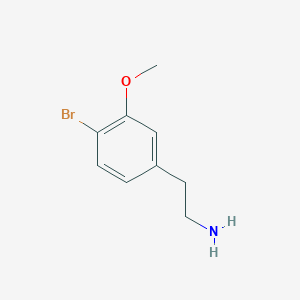
![1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B40618.png)

